2'-phenyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one
Description
This compound belongs to the spirocyclic isoquinoline family, characterized by a unique spiro junction between a cyclohexane ring and an isoquinolinone moiety. The 2'-phenyl group provides aromatic stabilization, while the 4'-(pyrrolidin-1-ylcarbonyl) substituent introduces a polar, nitrogen-rich functional group. The spirocyclic framework often confers conformational rigidity, which can enhance binding specificity in pharmacological contexts .
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-phenyl-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C25H28N2O2/c28-23-21-14-6-5-13-20(21)22(24(29)26-17-9-10-18-26)25(15-7-2-8-16-25)27(23)19-11-3-1-4-12-19/h1,3-6,11-14,22H,2,7-10,15-18H2 |
InChI Key |
MCSKZMUGQGBIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)N5CCCC5 |
Origin of Product |
United States |
Biological Activity
2'-phenyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a spirocyclic framework fused with an isoquinoline moiety, which is known to influence its biological activity. The presence of the pyrrolidine ring enhances its interaction with biological targets due to the nitrogen atom's ability to participate in hydrogen bonding and other non-covalent interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole and isoquinoline structures exhibit significant anticancer properties. For instance, synthesized compounds similar to this compound showed promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ia | HepG-2 | 12.5 | Induction of apoptosis |
| IIe | MCF-7 | 9.8 | Inhibition of cell proliferation |
| IXc | Panc-1 | 15.0 | Modulation of apoptotic pathways |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation in cancer therapy .
Antioxidant Activity
The antioxidant properties of compounds containing pyrrole rings have been documented extensively. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that this compound demonstrates significant free radical scavenging activity:
| Assay Type | EC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Scavenging | 30 |
This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
The neuroprotective effects of compounds similar to this compound have been explored in models of neurodegenerative diseases. Studies indicate that these compounds can inhibit neuronal apoptosis and promote cell survival under stress conditions:
| Study Type | Findings |
|---|---|
| In vitro model | Reduced apoptosis in SH-SY5Y cells under oxidative stress |
| Animal model | Improved cognitive function in Alzheimer's model |
These results point towards the potential use of this compound in treating neurodegenerative disorders .
The mechanisms through which this compound exerts its biological activities are likely multifaceted. Key proposed mechanisms include:
- Modulation of Apoptotic Pathways : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Defense : It may enhance endogenous antioxidant defenses or directly scavenge free radicals.
- Neuroprotection : By inhibiting pro-apoptotic signals and promoting neurotrophic factors, the compound may protect neurons from degeneration.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1 : A study on the use of similar spirocyclic compounds demonstrated a reduction in tumor size in xenograft models when administered at doses correlating with observed IC50 values.
- Case Study 2 : In a model of ischemic stroke, administration of pyrrole-containing derivatives resulted in improved neurological outcomes compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[piperidine-4,2'-quinoline] Derivatives
- Structure: These compounds feature a spiro junction between piperidine and quinolines, differing in the heterocyclic core (quinoline vs. isoquinolinone) and substituents.
- Synthesis : Prepared via acylation of piperidine precursors, yielding 1'-acyl derivatives with high yields (e.g., 3a-l in ) .
- Properties: Molecular ions in mass spectra show low intensity (0.5–8.0%), suggesting fragmentation instability compared to the target compound .
4'-Substituted Spiro[isoindole-1,3'-pyrazoles]
- Structure: Spiro junctions between isoindole and pyrazole rings, with substituents like chloro, cyclohexylamino, or aryl groups (e.g., 4c,d in ) .
- Reactivity: Undergo substitution/elimination reactions under alkaline conditions, forming biaryl derivatives.
- Spectroscopic Data :
Spiro-Indole-Coumarin Hybrids
- Structure : Combines indole and coumarin spiro systems, with fluorinated substituents (e.g., 5-fluoroindole in ).
- ADME Properties: Computational studies predict moderate bioavailability, similar to spirocyclic isoquinolines .
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole
- Structure : Features a pyrazole core with bulky cyclohexylsulfanyl groups.
- Crystallography: Chair conformations of cyclohexane rings and weak intermolecular forces (van der Waals, H-bonding) stabilize the crystal lattice.
- Bioactivity : Reported antiviral and insecticidal properties, suggesting structural motifs that may inform the target’s applications .
Comparative Data Table
Key Structural and Functional Differences
- Ring Systems: Isoquinolinone vs. pyrazole or coumarin cores influence electronic properties and binding interactions.
- Conformational Rigidity: The spiro[cyclohexane-isoquinolinone] system may reduce metabolic degradation compared to less rigid analogs (e.g., ’s pyrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
